molecular formula C20H21N3O3 B2598902 3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione CAS No. 522649-59-8

3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B2598902
CAS No.: 522649-59-8
M. Wt: 351.406
InChI Key: JJFJQFJFFVLMCX-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione” is a complex organic molecule. It has been found to have inhibitory effects on the enzyme tyrosinase, which is involved in melanin biosynthesis . This suggests potential therapeutic applications for the treatment of several human diseases related to skin pigmentation .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were designed, synthesized, and assayed against tyrosinase from Agaricus bisporus (AbTYR). The best inhibitory activity was predominantly found for compounds bearing selected hydrophobic ortho-substituents on the aroyl moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the piperazine ring and the phenyl groups contribute to its biological activity .

Mechanism of Action

The compound has been found to inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis . This suggests that it could potentially be used in the treatment of diseases related to skin pigmentation .

Properties

IUPAC Name

3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFJQFJFFVLMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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